REACTION_CXSMILES
|
[CH2:1]1[S:5][C@@H:4]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]N2C(=O)C(S([O-])(=O)=O)CC2=O)=[O:11])[C@H:3]2[NH:24][C:25]([NH:27][C@@H:2]12)=[O:26].[Na+].[NH2:29][C:30]1[CH:31]=[C:32]([B:36]([OH:38])[OH:37])[CH:33]=[CH:34][CH:35]=1>>[OH:12][C:10]([CH2:9][CH2:8][CH2:7][CH2:6][C@H:4]1[C@@H:3]2[C@@H:2]([NH:27][C:25]([NH:24]2)=[O:26])[CH2:1][S:5]1)=[O:11].[NH2:29][C:30]1[CH:31]=[C:32]([B:36]([OH:38])[OH:37])[CH:33]=[CH:34][CH:35]=1 |f:0.1|
|
Name
|
sulfo-NHS-biotin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)B(O)O
|
Name
|
( II )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the non-purified reaction mixture after stirring (bottom)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction scheme
|
Name
|
|
Type
|
product
|
Smiles
|
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |